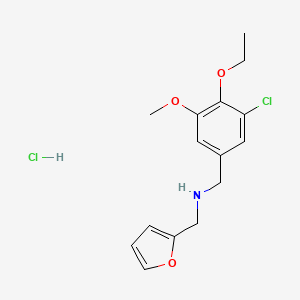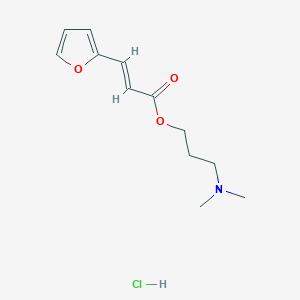![molecular formula C24H25N3O4 B5437133 N-(2-furylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5437133.png)
N-(2-furylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide, also known as FMPA, is a synthetic compound that has been found to have potential therapeutic applications. FMPA is a member of the piperazine family of compounds, which have been extensively studied for their pharmacological properties. In
Wirkmechanismus
The exact mechanism of action of N-(2-furylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to bind to the dopamine D2 receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. For example, this compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to decrease the activity of certain enzymes that are involved in the breakdown of cartilage, which may make it useful in the treatment of osteoarthritis. Additionally, this compound has been found to have analgesic effects, which may make it useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-furylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, this compound has been found to have a relatively low toxicity profile, which makes it safe for use in animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-furylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide. One area of research could be to further elucidate the mechanism of action of this compound. This could involve studying the effects of this compound on various enzymes and receptors in the body. Another area of research could be to explore the potential therapeutic applications of this compound in the treatment of various diseases. This could involve studying the effects of this compound in animal models of disease and in clinical trials. Finally, future research could focus on developing new synthetic compounds that are structurally similar to this compound but have improved pharmacological properties.
Synthesemethoden
N-(2-furylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide can be synthesized using a multi-step process. The first step involves the reaction of 3-phenoxybenzaldehyde with 2-methylfuran in the presence of a Lewis acid catalyst. This reaction yields the intermediate 3-(2-furyl)-1-(3-phenoxybenzyl)prop-2-en-1-one. The second step involves the reaction of this intermediate with piperazine in the presence of a base to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide has been found to have potential therapeutic applications in the treatment of various diseases. For example, this compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been found to have anti-cancer properties, as it can inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-23(26-16-21-10-5-13-30-21)15-22-24(29)25-11-12-27(22)17-18-6-4-9-20(14-18)31-19-7-2-1-3-8-19/h1-10,13-14,22H,11-12,15-17H2,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFNVLGOCYSVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCC2=CC=CO2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(isoxazol-5-ylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5437056.png)
![(3aR*,5S*,6S*,7aS*)-2-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5437057.png)

![(3S*,4S*)-1-[(isopropylthio)acetyl]-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol](/img/structure/B5437066.png)
![N-[4-(hydroxyimino)tetrahydro-3-thienyl]benzamide](/img/structure/B5437072.png)
![6-[2-(3-hydroxy-4-methoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5437078.png)
![5-[4-(allyloxy)benzylidene]-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5437085.png)

![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-1-naphthyl]acrylonitrile](/img/structure/B5437091.png)
![3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5437096.png)
![4-[(dimethylamino)methyl]-1-[(3'-fluoro-4-biphenylyl)carbonyl]-4-azepanol](/img/structure/B5437100.png)


![4-methoxy-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5437150.png)